2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate
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Overview
Description
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate is an organic compound with a complex structure, characterized by the presence of methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate typically involves the reaction of 2-methoxyphenol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Known for its use in flavor and fragrance industries.
4-Acetoxy-3-methoxyacetophenone: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
66789-09-1 |
---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[2-methoxy-4-[2-(2-methoxyphenoxy)acetyl]phenyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-12(19)24-17-9-8-13(10-18(17)22-3)14(20)11-23-16-7-5-4-6-15(16)21-2/h4-10H,11H2,1-3H3 |
InChI Key |
SPKBOYNZSLSUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
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